4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile
Overview
Description
4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile is a chemical compound with the molecular formula C6H10ClNO . It has a molecular weight of 147.6 . The compound is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10ClNO/c1-6(2,4-7)5(9)3-8/h5,9H,4H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Environmental Impact and Toxicology
Ocular Toxicity and Hydroxychloroquine Screening : The use of chloroquine and hydroxychloroquine, related to the chloro-nitrile compound, in dermatology leads to potential ocular complications. Guidelines for ophthalmological screening include assessments of renal and liver function, visual impairment inquiries, and visual acuity assessments (Jones, 1999).
Herbicide Toxicity and Environmental Impact : Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide closely related to the query compound, has advanced rapidly, emphasizing its detection in the environment and potential lethal effects on non-target organisms. This review provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity (Zuanazzi, Ghisi, & Oliveira, 2020).
Pharmacology and Biochemistry
Chlorogenic Acid and Metabolic Syndrome : Chlorogenic acid, a phenolic compound, demonstrates health-promoting properties related to metabolic syndrome, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role as both a nutraceutical and a food additive highlights the versatility of chloro-related compounds in scientific research (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Genotoxicity of MCPA : A review of 4-Chloro-2-methylphenoxyacetic acid (MCPA) for genotoxicity in various assays, including gene mutation and clastogenicity, concluded that MCPA is not genotoxic in vivo, highlighting the importance of structure-activity relationships in understanding the safety of chloro-nitrile related compounds (Elliott, 2005).
properties
IUPAC Name |
4-chloro-2-hydroxy-3,3-dimethylbutanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-6(2,4-7)5(9)3-8/h5,9H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRSMSHVIDVBLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401243736 | |
Record name | Butanenitrile, 4-chloro-2-hydroxy-3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401243736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1384430-53-8 | |
Record name | Butanenitrile, 4-chloro-2-hydroxy-3,3-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384430-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanenitrile, 4-chloro-2-hydroxy-3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401243736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.